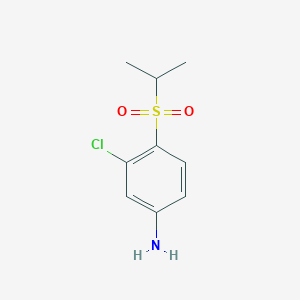

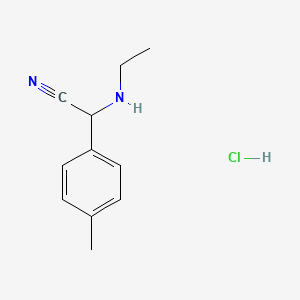

3-Chloro-4-(propane-2-sulfonyl)aniline

Overview

Description

3-Chloro-4-(propane-2-sulfonyl)aniline, also known as 3-chloro-4-sulfamoylaniline, is an aniline derivative with a wide range of applications in the fields of chemistry and biochemistry. It has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Scientific Research Applications

Application

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

Method

The research involved the use of tributylsulfoammonium betaine (TBSAB) as a milder N-sulfamation to C-sulfonate relay reagent. The process involved a stepwise route involving TBSAB on selected anilines at room temperature, enabling the isolation of N (sp 2)-sulfamate .

Results

A one-pot sulfamation and thermal sulfonation reaction was developed and explored on a range of aniline and heterocyclic scaffolds with high conversions, including N (sp 2)-sulfamates (O (sp 2)-sulfates) and C (sp 2)-sulfonates, in up to 99 and 80% (and 88% for a phenolic example) isolated yield, respectively .

Application

Sulfur Radicals and Their Application

Method

The research involved the study of sulfur radicals in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .

Results

The research highlighted recent developments in the chemistry of sulfur radicals .

Application

Beyond classical sulfone chemistry: metal- and photocatalytic

Method

The research focused on the role of sulfones in Organic Chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds .

Results

The research highlighted the importance of sulfones in the synthesis of bioactive molecules and in the development of novel synthetic methodologies .

Application

Continuous Flow Investigation of Sulfonyl Chloride Synthesis

Method

The research involved the development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results

The research indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

Application

Electrophilic Aromatic Substitution

Method

The research involved the reactions of arenes that involve attack on the carbon atoms of the aromatic ring .

Results

The research highlighted the importance of electrophilic addition to alkenes and electrophilic aromatic substitution .

Application

Method

The research involved the development of fiber reactive formazan dyes containing a vinyl sulfonyl reactive group .

Results

The research highlighted the potential of these dyes in various applications .

properties

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSGUBEDVKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(propane-2-sulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)